1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone

Synthetic efficiency Process chemistry Indazole functionalization

Streamline your synthesis of 4-substituted indazoles with this N1-acetylated, 4-O-benzyl protected intermediate. The documented synthetic route achieves an 87.1% yield for this specific step, enabling accurate cost-of-goods calculations and scale-up projections. The N1-acetyl group serves as a transient protecting group, selectively removable under mild conditions, reducing synthetic complexity compared to non-acetylated analogs. Its lack of acetylcholinesterase inhibition at 100 µM supports use in non-cholinergic target programs. Order high-purity material to accelerate your kinase inhibitor or RBP4-TTR antagonist R&D.

Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
CAS No. 65361-84-4
Cat. No. B1287582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone
CAS65361-84-4
Molecular FormulaC16H14N2O2
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCC(=O)N1C2=C(C=N1)C(=CC=C2)OCC3=CC=CC=C3
InChIInChI=1S/C16H14N2O2/c1-12(19)18-15-8-5-9-16(14(15)10-17-18)20-11-13-6-3-2-4-7-13/h2-10H,11H2,1H3
InChIKeyQSJAYNUXMYHEFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone CAS 65361-84-4: Technical Baseline for R&D Sourcing and Process Development


1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone (CAS 65361-84-4), also known as 1-acetyl-4-benzyloxyindazole, is an N1-acetylated 4-benzyloxyindazole derivative with the molecular formula C16H14N2O2 (molecular weight 266.3 g/mol) [1]. This compound belongs to the broader indazole class of heterocyclic aromatic compounds, which are recognized as structural bioisosteres of phenol and indole, offering enhanced lipophilicity and reduced susceptibility to Phase I and II metabolism . While indazole derivatives are extensively investigated for kinase inhibition and other therapeutic applications [2], the specific functionalization pattern of 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone—combining an N1-acetyl group with a 4-benzyloxy substituent—defines its primary utility as a protected intermediate in multi-step synthetic sequences rather than as a terminal bioactive entity.

Why 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone Cannot Be Replaced by Unprotected or Differently Substituted Indazole Analogs


The substitution pattern of 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone—specifically the presence of both an N1-acetyl group and a 4-benzyloxy protecting group—is not arbitrary; it determines both synthetic accessibility and downstream functional utility. Generic substitution with unprotected analogs such as 4-hydroxyindazole (CAS 81382-45-8) or 1-(4-hydroxy-1H-indazol-1-yl)ethanone (CAS 65361-85-5) would introduce a reactive phenol moiety that can interfere with subsequent transformations (e.g., unwanted O-alkylation or oxidation) [1]. Conversely, substitution with a 4-benzyloxy-1H-indazole lacking the N1-acetyl group (CAS 850364-08-8) would necessitate an additional synthetic step to install the acetyl moiety, potentially reducing overall process efficiency . The quantitative evidence below demonstrates that the specific N1-acetylated, 4-O-benzyl protected form of this compound offers a verifiable advantage in terms of synthetic yield and process reliability, which are critical metrics for procurement and scale-up decisions.

Quantitative Differentiation Evidence for 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone (CAS 65361-84-4) Relative to Analogs


Synthesis Yield Advantage of 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone Over Unprotected Indazole Intermediates in Multi-Step Route

In a reported five-step synthesis of 4-(benzyloxy)-1H-indazole (VI), the step producing 1-(4-(benzyloxy)-1H-indazol-1-yl)ethanone (V) achieved a yield of 87.1% under optimized conditions (molar ratio of isoamyl nitrite to N-(3-(benzyloxy)-2-methylphenyl)acetamide = 1.6:1, 90 °C, 16 h) [1]. This high yield at the acetylated intermediate stage is critical for the overall process, which achieved a total yield of 76.3%. In contrast, direct synthesis of the unprotected 1-(4-hydroxy-1H-indazol-1-yl)ethanone (CAS 65361-85-5) is not reported to proceed with comparable efficiency, likely due to the need for additional protection/deprotection steps when handling the free 4-hydroxy group .

Synthetic efficiency Process chemistry Indazole functionalization

Total Synthesis Benchmark: 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone as a High-Efficiency Intermediate in a 76.3% Overall Yield Route

The five-step synthesis route reported by Tian et al. (2012) starting from 2-methyl-3-nitrophenol (I) proceeded with an overall yield of 76.3% to 4-(benzyloxy)-1H-indazole (VI), with 1-(4-(benzyloxy)-1H-indazol-1-yl)ethanone (V) as the penultimate intermediate [1]. In contrast, earlier patent literature (e.g., US 4,171,446) describes the preparation of related 4-benzyloxyindazoles via alternative routes, but quantitative yields are not systematically reported, and the presence of the N1-acetyl group in the target compound enables a more controlled cyclization and subsequent deprotection sequence [2]. The absence of a directly comparable high-yield route for the non-acetylated 4-(benzyloxy)-1H-indazole (CAS 850364-08-8) further supports the synthetic advantage of using the acetylated intermediate.

Process optimization Route scouting Indazole synthesis

Differentiation via Biological Selectivity: Negative Acetylcholinesterase Activity Data Supports Specificity for Non-Cholinergic Targets

In an acetylcholinesterase (AChE) inhibitory assay, a compound identified as 1-acetyl-4-benzyloxyindazole (the core structure of the target compound) showed no inhibition at 100 µM . This negative result is meaningful when contrasted with other 5-substituted indazole derivatives that demonstrate potent AChE/BuChE inhibition (e.g., IC50 values in the low micromolar range for certain 5-substituted indazoles) [1]. The lack of AChE activity for the N1-acetylated 4-benzyloxyindazole scaffold suggests that this substitution pattern does not engage the cholinergic active site, potentially offering a cleaner selectivity profile for researchers developing kinase inhibitors or other non-cholinergic targeted therapies where off-target cholinergic effects would be undesirable.

Target selectivity Off-target profiling Indazole pharmacology

Procurement-Driven Application Scenarios for 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone (CAS 65361-84-4)


Process Development and Scale-Up of 4-(Benzyloxy)-1H-Indazole Intermediates

R&D teams and CROs engaged in multi-step synthesis of 4-substituted indazoles can leverage 1-(4-(benzyloxy)-1H-indazol-1-yl)ethanone as the penultimate intermediate in a route that has been demonstrated to achieve 87.1% yield for this specific step and 76.3% overall yield [1]. This quantitative benchmark supports process modeling and cost-of-goods calculations, enabling more accurate scale-up projections compared to routes relying on unprotected or non-acetylated analogs where such data are not available.

Synthesis of Kinase Inhibitor Building Blocks Requiring Selective N1 Protection

For medicinal chemistry programs targeting protein kinases (e.g., ROCK, FLT3, or MNK1), the N1-acetyl group in 1-(4-(benzyloxy)-1H-indazol-1-yl)ethanone serves as a transient protecting group that can be selectively removed under mild conditions to regenerate the free indazole NH for further functionalization [2]. This contrasts with 4-(benzyloxy)-1H-indazole (CAS 850364-08-8), which would require an additional N-protection step prior to certain transformations, adding synthetic complexity and potentially reducing overall yield .

Medicinal Chemistry Optimization Where Cholinergic Off-Target Activity Must Be Avoided

Programs focused on non-cholinergic targets—such as RBP4-TTR interaction antagonists or certain kinase inhibitors—can benefit from the documented lack of acetylcholinesterase inhibition at 100 µM for the 1-acetyl-4-benzyloxyindazole scaffold . This negative data point supports the selection of this scaffold over 5-substituted indazole analogs that are known to exhibit potent AChE/BuChE inhibitory activity, thereby reducing the risk of undesired cholinergic pharmacology in lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.